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molecular formula C9H13NO2 B1269523 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione CAS No. 85302-07-4

2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

Cat. No. B1269523
M. Wt: 167.2 g/mol
InChI Key: USUMAAZJCOVPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09446130B2

Procedure details

A mixture of cyclohexane-1,3-dione (33.6 g, 300 mmol) in DMF-DMA (120 ml) was heated to 100° C. and stirred for 1 h under nitrogen protection. The volatiles were concentrated under reduced pressure. The red solid (55 g crude) was used in the next step directly.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[CH3:9][N:10]([CH:12](OC)OC)[CH3:11]>>[CH3:9][N:10]([CH:12]=[C:2]1[C:3](=[O:7])[CH2:4][CH2:5][CH2:6][C:1]1=[O:8])[CH3:11]

Inputs

Step One
Name
Quantity
33.6 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
120 mL
Type
reactant
Smiles
CN(C)C(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h under nitrogen protection
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The volatiles were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN(C)C=C1C(CCCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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